2,4-Dichloro-3,5-dimethylaniline is an organic compound with the molecular formula C₉H₈Cl₂N. It features a benzene ring substituted with two chlorine atoms and two methyl groups, along with an amino group. The compound is characterized by its distinct chemical structure, which influences its reactivity and biological activity.
Research indicates that 2,4-Dichloro-3,5-dimethylaniline exhibits various biological activities. It has been studied for its potential as:
The synthesis of 2,4-Dichloro-3,5-dimethylaniline can be achieved through several methods:
This table illustrates how 2,4-Dichloro-3,5-dimethylaniline stands out due to its specific substitution pattern and resultant properties.
Studies on the interactions of 2,4-Dichloro-3,5-dimethylaniline with other compounds have revealed:
The compound’s IUPAC name is 2,4-dichloro-3,5-dimethylaniline, reflecting the positions of chlorine atoms at carbons 2 and 4 and methyl groups at carbons 3 and 5 on the benzene ring. Alternative designations include 3,5-dimethyl-2,4-dichloroaniline and the CAS registry number 1998216-32-2. Its hydrochloride derivative, 2,4-dichloro-N,3-dimethylaniline hydrochloride, is cataloged under PubChem CID 165995984 but differs in substituent arrangement.
The molecule consists of a benzene ring with two chlorine atoms (positions 2 and 4), two methyl groups (positions 3 and 5), and an amino group (position 1). The planar aromatic system is perturbed by steric and electronic effects from substituents. Chlorine’s electronegativity withdraws electron density via inductive effects, while methyl groups donate electrons through hyperconjugation, creating localized regions of varying reactivity.
The molecular formula is C₈H₉Cl₂N, with a molar mass of 190.07 g/mol. Density functional theory (DFT) calculations on analogous dichloroanilines suggest dihedral angles between substituents influence conformational stability. For example, in anti-syn conformers, chlorine and methyl groups adopt staggered arrangements to minimize steric strain.
Dichloroanilines exhibit structural isomerism based on chlorine and methyl group positions. Key isomers include:
| Isomer Name | CAS Number | Substituent Positions | Molecular Formula |
|---|---|---|---|
| 2,6-Dichloro-N,N-dimethylaniline | 56961-05-8 | Cl: 2,6; CH₃: N,N-dimethyl | C₈H₉Cl₂N |
| 3,5-Dichloro-N,N-dimethylaniline | 643223 | Cl: 3,5; CH₃: N,N-dimethyl | C₈H₉Cl₂N |
| 2,4-Dichloro-3,5-dimethylaniline | 1998216-32-2 | Cl: 2,4; CH₃: 3,5 | C₈H₉Cl₂N |
The 2,4-dichloro-3,5-dimethyl isomer distinguishes itself through methyl groups at positions 3 and 5, which enhance steric hindrance compared to N,N-dimethylated analogs. This spatial arrangement reduces rotational freedom, as evidenced by higher melting points in methyl-substituted derivatives versus N-alkylated variants.
Industrial routes typically involve Friedel-Crafts alkylation or direct chlorination of pre-functionalized anilines. For example, 3,5-dimethylaniline may undergo electrophilic chlorination using Cl₂ in the presence of FeCl₃, yielding 2,4-dichloro-3,5-dimethylaniline. Alternative methods include Ullmann coupling for introducing methyl groups post-chlorination.
In laboratory settings, Scholl reaction or nucleophilic aromatic substitution (NAS) using Cu catalysts enables selective chlorination. A reported procedure involves reacting 3,5-dimethylaniline with SO₂Cl₂ at 0–5°C, achieving 85% yield. Purification via recrystallization from ethanol-water mixtures enhances purity.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to isolate the compound. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
The compound resists hydrolysis under acidic conditions but undergoes electrophilic substitution at the para position relative to the amino group. Chlorine atoms direct incoming electrophiles to ortho/para sites, while methyl groups enhance ring activation. Stability studies indicate decomposition above 300°C, releasing HCl and CO₂.
2,4-Dichloro-3,5-dimethylaniline serves as a precursor in agrochemicals and dye intermediates. Its derivatives are used in herbicides targeting acetyl-CoA carboxylase (ACCase) and synthetic indigo dyes. Recent patents highlight its role in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic backbone.
2,4-Dichloro-3,5-dimethylaniline serves as a crucial synthetic intermediate in organic chemistry research, functioning as a versatile building block for the construction of complex molecular architectures [2]. This compound belongs to the class of halogenated aromatic amines, which are recognized as essential starting materials for the synthesis of high-quality pharmaceuticals, dyes, and specialty chemicals [3] [4].
The compound's unique substitution pattern, featuring chlorine atoms at the 2 and 4 positions and methyl groups at the 3 and 5 positions relative to the amino group, confers distinct electronic and steric properties that enhance its synthetic utility [2]. The electron-withdrawing effects of the chlorine substituents combined with the electron-donating properties of the methyl groups create a balanced electronic environment that facilitates various chemical transformations .
| Synthetic Application | Reaction Type | Product Classes | Industrial Significance |
|---|---|---|---|
| Dye Manufacturing | Diazotization and coupling | Azo dyes, disperse dyes | Major use in textile industry [5] |
| Pharmaceutical Synthesis | Amide formation, alkylation | Drug intermediates | Critical for pharmaceutical manufacturing [6] |
| Pesticide Production | Condensation reactions | Herbicides, fungicides | Essential for agricultural chemicals [7] |
| Organic Synthesis | Cross-coupling reactions | Complex aromatic compounds | Important for fine chemical synthesis [8] |
The stability of 2,4-Dichloro-3,5-dimethylaniline under standard laboratory conditions allows it to participate in various chemical transformations without significant decomposition . This stability is particularly important in multi-step synthetic sequences where the compound must survive various reaction conditions while maintaining its structural integrity.
In pharmaceutical applications, chlorinated anilines serve as building blocks for active pharmaceutical ingredients, including analgesics, antipyretics, and antivirals [9]. The compound's ability to undergo selective functionalization reactions makes it valuable for synthesizing complex pharmaceutical intermediates that require precise structural control [6].
2,4-Dichloro-3,5-dimethylaniline occupies a significant position within the broader field of chlorinated aniline derivatives research [4] [7]. This research area has gained considerable attention due to the widespread industrial applications of these compounds and their role in developing advanced synthetic methodologies [10].
The compound represents an important member of the dichloroaniline family, which includes six primary isomers varying in the positions of chlorine atoms around the aromatic ring [11]. However, 2,4-Dichloro-3,5-dimethylaniline stands out due to its additional methyl substituents, which provide enhanced synthetic versatility compared to simple dichloroanilines [2].
| Research Area | Specific Focus | Methodological Advances | Industrial Applications |
|---|---|---|---|
| Synthetic Methodology | Novel chlorination protocols | Selective chlorination methods [12] | Improved manufacturing processes |
| Mechanistic Studies | Reaction pathway elucidation | Understanding electrophilic substitution [13] | Better process control |
| Catalysis Research | Catalyst development | Enhanced selectivity and efficiency [14] | Reduced production costs |
| Green Chemistry | Environmentally friendly routes | Minimized waste generation [15] | Sustainable manufacturing |
Recent research has focused on developing highly selective chlorination methods that can precisely control the substitution pattern on aromatic amines [10] [12]. Photo-redox and organo co-catalyzed chlorination methods have shown great substrate generality and excellent mono-chlorination selectivity, making them valuable for synthesizing specific chlorinated aniline derivatives [10].
The field has also seen significant advances in mechanistic understanding of chlorination reactions. Studies using density functional theory calculations have provided insights into the orientation of chlorination reactions and the stability of reaction intermediates [16]. These mechanistic studies are crucial for developing more efficient and selective synthetic methods.
Continuous flow synthesis has emerged as a promising approach for preparing chlorinated anilines with better control over reaction conditions and improved safety profiles [17]. This methodology allows for the precise control of reaction parameters and enables the synthesis of unstable intermediates that would be difficult to handle in batch processes.
The research significance of 2,4-Dichloro-3,5-dimethylaniline extends to materials science applications, where chlorinated anilines serve as precursors for advanced materials including polymers and specialty chemicals [18]. The compound's unique electronic properties make it suitable for developing materials with specific optical and electronic characteristics [19].
Environmental considerations have also driven research into more sustainable synthetic routes for chlorinated anilines. Deaminative chlorination protocols have been developed that avoid the use of explosive intermediates or strongly oxidizing reagents, providing safer alternatives for industrial applications [15].
The compound's position in pharmaceutical research is particularly noteworthy, as chlorinated anilines are used extensively in drug discovery and development. The ability to introduce chlorine atoms at specific positions on aromatic rings provides medicinal chemists with valuable tools for optimizing drug properties such as metabolic stability, selectivity, and pharmacokinetic profiles [6].
| Physical Property | Value | Significance |
|---|---|---|
| Molecular Weight | 190.07 g/mol | Suitable for pharmaceutical applications |
| Density | 1.3±0.1 g/cm³ | Typical for chlorinated aromatics |
| Boiling Point | 277.4±35.0°C | Moderate volatility for handling |
| LogP | 3.66 | Favorable lipophilicity for biological activity |
| Flash Point | 121.6±25.9°C | Requires standard safety precautions |